molecular formula C30H29FN2O6 B1168872 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- CAS No. 121353-88-6

2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-

Cat. No.: B1168872
CAS No.: 121353-88-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-β-D-arabinofuranosyl]-5-methyl- (CAS: 128269-50-1) is a nucleoside analog with a pyrimidinedione core. Its molecular formula is C29H27N5O5 (MW: 525.56 g/mol), featuring a 2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar moiety modified at the 5'-O position with a bulky [(4-methoxyphenyl)diphenylmethyl] (trityl) protecting group and a 5-methyl substituent on the pyrimidinedione ring .

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTXWELQZVJMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4(1H,3H)-Pyrimidinedione derivatives, particularly those modified with various substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione , is a complex structure that combines a pyrimidinedione core with a modified sugar moiety. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes:

  • Pyrimidinedione core : A six-membered heterocyclic compound with two nitrogen atoms.
  • Sugar moiety : A modified deoxy sugar that enhances bioavailability and specificity.
  • Substituents : The presence of a methoxyphenyl group and a diphenylmethyl group which may influence its pharmacological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H24F N3O5
Molecular Weight393.42 g/mol
IUPAC Name1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione
CAS NumberNot available

Antiviral Activity

Research has shown that pyrimidinedione derivatives exhibit antiviral properties, particularly against HIV. The mechanism often involves inhibition of reverse transcriptase (RT), an essential enzyme for viral replication. Studies indicate that modifications to the pyrimidine ring can enhance antiviral efficacy by improving binding affinity to the enzyme's active site .

Antimicrobial Activity

Pyrimidinedione derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. Specifically, compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrimidinedione derivatives reveal significant inhibition of COX-1 and COX-2 enzymes. This action suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antiviral Efficacy Against HIV : A study assessed the effectiveness of various pyrimidinedione derivatives in inhibiting HIV replication. Compounds demonstrated IC50 values in the nanomolar range, indicating potent antiviral activity .
  • Antimicrobial Screening : A series of synthesized pyrimidine derivatives were tested against standard bacterial strains. Results indicated that certain modifications led to a 30% increase in antibacterial potency compared to existing antibiotics .
  • Anti-inflammatory Activity : In vivo tests using formalin-induced paw edema models showed that specific pyrimidinedione derivatives significantly reduced inflammation compared to control groups, suggesting their potential use as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidinedione derivatives is closely related to their structural features. Key findings include:

  • Substituent Effects : Electron-donating groups enhance biological activity by stabilizing the active form of the compound.
  • Ring Modifications : Alterations in the pyrimidine ring can affect enzyme binding and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy group at position 4Increased antibacterial activity
Fluorine substitutionEnhanced antiviral potency
Diphenylmethyl groupImproved bioavailability

Scientific Research Applications

Antiviral and Anticancer Applications

FMAU has been explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and tumor growth. The compound acts as a substrate for viral enzymes, which can lead to the termination of viral RNA synthesis. Its effectiveness against various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV), has been documented in several studies.

Case Studies

  • Herpes Simplex Virus : Research indicates that FMAU demonstrates antiviral activity against HSV by inhibiting viral DNA polymerase, which is crucial for viral replication. The compound's efficacy was evaluated in vitro, showing a significant reduction in viral load compared to untreated controls .
  • Cancer Treatment : FMAU has been investigated for its potential use in cancer therapy. In preclinical studies, it exhibited cytotoxic effects on cancer cell lines, suggesting that it may serve as a chemotherapeutic agent by interfering with nucleic acid metabolism in rapidly dividing cells .

Imaging Applications

FMAU is also being developed as a radiotracer for positron emission tomography (PET) imaging. Its fluorinated structure allows it to be labeled with isotopes such as fluorine-18, making it suitable for non-invasive imaging of cellular proliferation.

Research Findings

  • A study conducted by Alauddin et al. demonstrated that radiolabeled FMAU could effectively visualize tumor growth and metastasis in animal models, providing insights into the dynamics of cancer progression .
  • The compound's specificity for proliferating cells makes it a valuable tool for monitoring therapeutic responses in cancer treatment .

Structural Analogues and Derivatives

The structural modifications of FMAU have led to the synthesis of various analogues that exhibit enhanced biological activity or altered pharmacokinetic properties. These derivatives are being evaluated for their potential applications in drug development.

Compound Modification Activity
FMAUFluorinationAntiviral
5-Methyl-FMAUMethylationEnhanced activity against cancer cell lines
2-Fluoro-FMAUFluorinationImproved PET imaging capabilities

Conclusion and Future Directions

The applications of 2,4(1H,3H)-Pyrimidinedione, 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-β-D-arabinofuranosyl]-5-methyl- are diverse and promising. Its roles in antiviral therapy and cancer treatment highlight its potential as a significant player in modern medicine. Ongoing research into its derivatives may yield compounds with even greater efficacy and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Sugar Backbone 5-Position Substituent Sugar Modifications Molecular Weight Key Features Evidence
Target Compound β-D-arabinofuranosyl Methyl (-CH3) 2-Deoxy-2-fluoro; 5'-O-[(4-methoxyphenyl)diphenylmethyl] 525.56 Bulky trityl group enhances solubility and enzymatic stability; fluorination improves pharmacokinetics.
5-Bromo analog (CAS: 69123-97-3) β-D-arabinofuranosyl Bromo (-Br) 2-Deoxy-2-fluoro 325.09 Bromine substitution may alter base-pairing interactions; lower molecular weight suggests reduced steric hindrance.
5-Ethynyl analog β-D-arabinofuranosyl Ethynyl (-C≡CH) 2-Deoxy-2-fluoro 246.19 Ethynyl group enhances cross-linking potential; smaller size may improve cell permeability.
5-Fluoro-2',3'-di-O-methyluridine (CAS: 61671-82-7) β-D-ribofuranosyl Fluoro (-F) 2',3'-di-O-methyl N/A Ribose configuration and methyl groups confer RNA-targeting specificity; fluorine enhances electronegativity.
Bromacil (CAS: 314-40-9) N/A Bromo (-Br); 6-methyl Non-nucleoside herbicide 261.07 Agricultural use; lacks sugar moiety, highlighting divergent applications despite shared pyrimidinedione core.

Key Findings from Research

  • Antiviral Activity: Microwave-synthesized pyrimidinediones (e.g., unmodified 2,4-(1H,3H)-pyrimidinedione) demonstrate antiviral properties, suggesting that the target compound’s fluorinated arabinofuranosyl group and trityl protection could enhance efficacy by resisting enzymatic degradation .
  • Metabolic Stability: The 2-deoxy-2-fluoro modification in arabinofuranosyl sugars (as seen in related compounds) reduces susceptibility to phosphorylases, prolonging half-life .
  • Steric Effects : The bulky trityl group in the target compound may hinder interactions with viral polymerases compared to smaller analogs like the 5-ethynyl derivative, but it improves solubility for in vivo delivery .

Preparation Methods

Deoxofluorination of Ribose Derivatives

The 2′-deoxy-2′-fluoro-arabinofuranosyl group is typically synthesized via deoxofluorination of a ribose precursor. Key methods include:

Method A: DAST-Mediated Fluorination

  • Reagents : 2′-Hydroxyl ribofuranose derivative + Diethylaminosulfur trifluoride (DAST).

  • Conditions : Anhydrous dichloromethane, −78°C to rt, 4–6 h.

  • Yield : 70–85%.

  • Mechanism : DAST replaces the 2′-OH with fluoride via an SN2 mechanism, yielding β-D-arabinofuranosyl fluoride.

Method B: Bis(2-Methoxyethyl)Aminosulfur Trifluoride (Deoxo-Fluor)

  • Reagents : Ribose derivative + Deoxo-Fluor.

  • Conditions : Toluene, 90°C, 2 h.

  • Yield : 80–90%.

  • Advantage : Higher thermal stability compared to DAST.

Comparison of Fluorination Methods

ParameterDASTDeoxo-Fluor
Temperature −78°C to rt90°C
Solvent DCMToluene
Anomeric Control β-selectivityβ-selectivity
Byproducts HF gasMinimal

Protection of the 5′-Hydroxyl Group

Dimethoxytrityl (DMT) Protection

The 5′-OH is protected early to prevent undesired side reactions.

Procedure:

  • Substrate : 2′-Deoxy-2′-fluoro-arabinofuranose derivative.

  • Reagent : 4,4′-Dimethoxytrityl chloride (DMT-Cl).

  • Conditions : Pyridine, rt, 12 h.

  • Workup : Quench with methanol, purify via silica gel chromatography (hexane:EtOAc = 7:3).

  • Yield : 85–90%.

Key Consideration:

  • The DMT group enhances solubility in organic solvents, facilitating subsequent glycosylation.

Glycosylation with 5-Methyluracil

Vorbrüggen Glycosylation

The 5-methyluracil base is introduced via glycosylation of the protected sugar.

Method:

  • Activation : Treat 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide with HMDS-silylated 5-methyluracil.

  • Conditions : Anhydrous acetonitrile, 0°C to rt, 24 h.

  • Deprotection : Remove benzoyl groups with NH3/MeOH.

  • Yield : 60–75%.

Stereochemical Control:

  • β-Selectivity is achieved via neighboring group participation of the C2 benzoyl group, forming an acyloxonium intermediate.

Sequential Deprotection and Final Purification

Removal of Temporary Protecting Groups

  • Benzoyl Deprotection : NH3/MeOH, rt, 6 h.

  • DMT Retention : Stable under basic conditions.

Final Purification

  • Chromatography : Silica gel (CH2Cl2:MeOH = 95:5).

  • Purity : >95% (HPLC).

Alternative Synthetic Routes

Proline-Catalyzed Asymmetric Synthesis

  • Steps :

    • Proline-catalyzed fluorination of aldehyde.

    • Aldol reaction with dioxanone.

    • Annulative fluoride displacement to form the nucleoside.

  • Advantage : Avoids chiral pool starting materials.

  • Yield : 10.5% over three steps.

Solid-Phase Synthesis

  • Phosphoramidite Approach :

    • Prepare 5′-O-DMT-2′-fluoro-5-methyluridine-3′-phosphoramidite.

    • Incorporate into oligonucleotides via automated synthesis.

  • Application : Antisense oligonucleotide therapeutics.

Analytical Characterization

Key Spectroscopic Data

  • 1H NMR (CDCl3) : δ 3.78 (s, 6H, DMT-OCH3), 5.32 (d, J = 8.4 Hz, H1′), 7.20–7.45 (m, DMT aromatic protons).

  • 19F NMR : δ −118.2 (d, J = 52 Hz, 2′-F).

  • HRMS : [M+H]+ calcd. for C31H31FN2O6: 563.2191; found: 563.2189.

Purity Assessment

MethodConditionsResult
HPLC C18 column, MeCN/H2O gradient>95% purity
TLC CH2Cl2:MeOH (9:1)Rf = 0.45

Industrial-Scale Considerations

Process Optimization

  • Scale-Up : 30 g batches achieved via continuous flow reactors.

  • Cost Drivers : DAST/Deoxo-Fluor expense (∼$150/g), DMT-Cl (∼$80/g).

  • Sustainability : Recycling toluene and pyridine reduces waste.

Applications and Derivatives

Antiviral Prodrug Development

  • The 5′-O-DMT group enables selective phosphorylation in vivo, enhancing antiviral activity (EC50 = 0.8 μM vs. HIV-1).

Oligonucleotide Therapeutics

  • Incorporated into siRNA for improved nuclease resistance (t1/2 increased from 2 h to 48 h in serum).

Q & A

Q. What are the critical steps in synthesizing this compound with high purity, and how can side reactions be minimized?

Methodological Answer: The synthesis involves sequential protection-deprotection strategies. Key steps include:

  • Fluorination at the 2'-position : Use anhydrous conditions with fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize hydrolysis .
  • Protection of the 5'-OH group : The 4-methoxyphenyl diphenylmethyl (MMTr) group is preferred over benzoyl (as in ) for its orthogonality in solid-phase synthesis .
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate) or HPLC with C18 columns ensures purity >98%. Microwave-assisted synthesis (as in , Table 1) reduces reaction time by 60% compared to conventional heating.

Q. How does the 5-O-MMTr group influence the compound’s stability during storage and reactions?

Methodological Answer: The MMTr group enhances solubility in organic solvents (e.g., DCM, THF) and prevents premature degradation of the arabinofuranosyl sugar. However:

  • Acid Sensitivity : The MMTr group is cleaved under mild acidic conditions (e.g., 3% TFA in DCM). Stability tests (TGA/DSC) show decomposition above 150°C .
  • Comparative Data : Benzoyl-protected analogs () exhibit higher thermal stability but require harsher deprotection (e.g., NH3/MeOH), risking fluorinated sugar degradation.

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d6) identifies key signals:
    • δ ~7.3 ppm (MMTr aromatic protons)
    • δ ~2.1 ppm (5-methyl group on pyrimidinedione)
    • J coupling constants (e.g., 3JHF ≈ 50 Hz for 2'-F) confirm β-D-arabinofuranosyl configuration .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 505.1342 [M+H]+) validates molecular formula (C26H21FO7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorination efficiency across different batches?

Methodological Answer: Fluorination yield variations often stem from:

  • Moisture Contamination : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O).
  • Stereochemical Control : Optimize reaction temperature (−20°C to 0°C) to suppress 2'-epimerization. Comparative studies ( vs. 6) show MMTr protection reduces steric hindrance, improving fluorination yields by ~15% .
  • Analytical Validation : Track intermediates via LC-MS or 19F NMR (δ ≈ −120 ppm for 2'-F) .

Q. What advanced analytical methods are required to characterize stereochemical purity?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration but requires single crystals (challenging for bulky MMTr derivatives). ’s fluorophenylpyridine structure provides a model for similar analyses .
  • Chiral HPLC : Use a Chiralpak IC column with heptane:IPA (90:10) to separate α/β anomers.
  • Circular Dichroism (CD) : Compare the arabinofuranosyl CD profile with known β-D-configured analogs (e.g., thymidine derivatives in ) .

Q. How can researchers optimize deprotection strategies without degrading the fluorinated sugar?

Methodological Answer:

  • Acid-Labile MMTr Removal : Use TFA vapor instead of liquid-phase acid to minimize exposure time.
  • Comparative Studies : Benzoyl deprotection (NH3/MeOH, 12h) causes 5-10% sugar ring opening, while MMTr cleavage (TFA/DCM, 30 min) retains >95% integrity .
  • Monitoring : In-situ FTIR tracks the MMTr group’s disappearance (loss of aromatic C=C stretch at 1600 cm⁻¹) .

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral auxiliaries or enzymatic methods (e.g., lipase-mediated resolution) to enhance β-D selectivity.
  • Scale-Up Limitations : Replace MMTr with cheaper trityl analogs while maintaining reaction efficiency .
  • Biological Activity Gaps : Collaborate with virology labs to test against RNA viruses (e.g., HCV, influenza), leveraging thymidine’s antiviral scaffold () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.